2-Propanone, 1-chloro-3-diazo-
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Overview
Description
2-Propanone, 1-chloro-3-diazo- is an organic compound with the molecular formula C3H3ClN2O It is a diazo compound, characterized by the presence of a diazo group (-N2) attached to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-chloro-3-diazo- typically involves the diazotization of 1-chloro-2-propanone. One common method includes the reaction of 1-chloro-2-propanone with a diazo transfer reagent such as tosyl azide in the presence of a base like potassium hydroxide. The reaction is carried out under controlled conditions to ensure the safe handling of diazo compounds, which can be explosive .
Industrial Production Methods
Industrial production of 2-Propanone, 1-chloro-3-diazo- may involve similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the hazardous nature of diazo compounds. The use of continuous flow reactors can enhance safety and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-chloro-3-diazo- undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by other nucleophiles.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions to form pyrazoles and pyrazolines.
Carbene Reactions: The diazo group can generate carbenes, which can then undergo cyclopropanation and C-H insertion reactions.
Common Reagents and Conditions
Common reagents used in reactions with 2-Propanone, 1-chloro-3-diazo- include bases like potassium hydroxide, nucleophiles such as amines, and alkenes for cycloaddition reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent decomposition .
Major Products Formed
Major products formed from reactions of 2-Propanone, 1-chloro-3-diazo- include substituted ketones, pyrazoles, and cyclopropanes, depending on the specific reaction pathway and reagents used .
Scientific Research Applications
2-Propanone, 1-chloro-3-diazo- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-chloro-3-diazo- involves the generation of reactive intermediates such as carbenes. These intermediates can insert into C-H bonds or participate in cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in cycloaddition reactions, the diazo compound reacts with alkenes to form pyrazoles through a [3+2] cycloaddition mechanism .
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-chloro-3-diazo-1-ethoxy-: Similar in structure but with an ethoxy group attached.
1-Chloro-3-diazo-2-propanone: Another diazo compound with similar reactivity.
Uniqueness
2-Propanone, 1-chloro-3-diazo- is unique due to its specific reactivity profile, particularly its ability to generate carbenes and participate in cycloaddition reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
Properties
CAS No. |
20485-53-4 |
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Molecular Formula |
C3H3ClN2O |
Molecular Weight |
118.52 g/mol |
IUPAC Name |
1-chloro-3-diazopropan-2-one |
InChI |
InChI=1S/C3H3ClN2O/c4-1-3(7)2-6-5/h2H,1H2 |
InChI Key |
QQRZDPCAMOLWBA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C=[N+]=[N-])Cl |
Origin of Product |
United States |
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